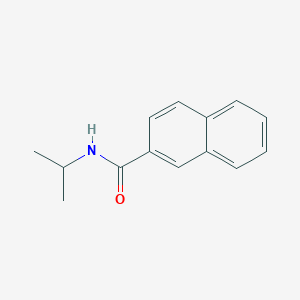![molecular formula C14H21N5O B5733186 5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Applications De Recherche Scientifique
Compound X has potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders. In drug discovery, compound X has been identified as a potential lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of compound X involves its interaction with specific enzymes and proteins in the body. In cancer cells, compound X has been shown to inhibit the activity of certain enzymes that are required for cell growth and division. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which can affect the release of neurotransmitters and neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X depend on its specific target in the body. In cancer cells, compound X has been shown to inhibit cell growth and induce apoptosis, which is programmed cell death. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which can affect neuronal activity and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using compound X in lab experiments include its specificity for certain enzymes and proteins, its potential applications in various research fields, and its ability to inhibit cancer cell growth. The limitations of using compound X in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for further research on compound X. One direction is to investigate its potential as a lead compound for the development of new drugs. Another direction is to explore its potential applications in other scientific research fields, such as immunology and infectious diseases. Additionally, further research is needed to determine the safety and efficacy of compound X in clinical trials.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-aminopyrimidine with 2,4-pentanedione to produce pyrimidin-4-yl pentane-2,4-dione. This intermediate product is then reacted with 2-bromoethylamine hydrobromide to produce 4-(2-bromoethyl)-pyrimidin-2-one. The final step involves the reaction of 4-(2-bromoethyl)-pyrimidin-2-one with morpholine to produce 5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Propriétés
IUPAC Name |
5,6-dimethyl-7-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-10-11(2)19(4-3-18-5-7-20-8-6-18)14-12(10)13(15)16-9-17-14/h9H,3-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWKFDWILVJCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
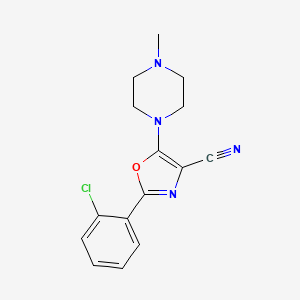
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)
![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
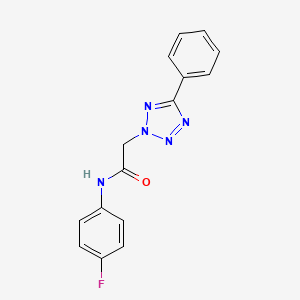
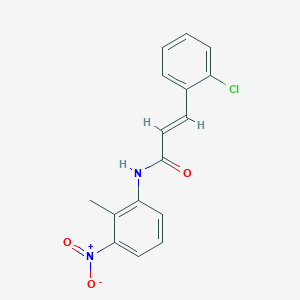
![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
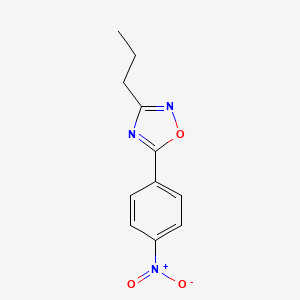
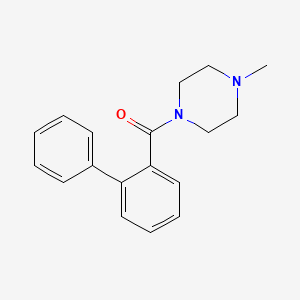
![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

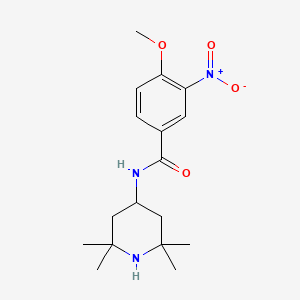
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)
